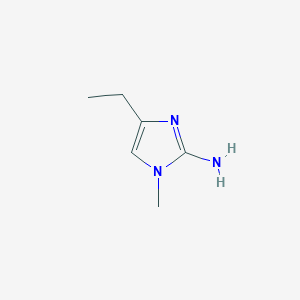![molecular formula C12H14FNO3 B1470480 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid CAS No. 1784805-16-8](/img/structure/B1470480.png)
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid
Overview
Description
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid, more commonly referred to as 7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-ylpropanoic acid (7F-DBP) or simply 7F-DBP, is a synthetic organic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in water and ethanol, and has a molecular weight of about 270.7 g/mol. 7F-DBP has been extensively studied for its potential to be used in a variety of scientific applications, including drug design, drug delivery, and biochemical and physiological research.
Scientific Research Applications
Anticonvulsant Agent
Compounds related to 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid have been synthesized and evaluated for their anticonvulsant effects. These compounds have shown promising results in the maximal electroshock (MES) test in mice, indicating their potential as new antiepileptic drugs (AEDs) . The need for safer and more effective AEDs is critical, as up to 30% of patients are poorly treated with current medications .
Hypnotic Effects
Some derivatives of this compound have been investigated for their hypnotic effects using a pentobarbital-induced-sleep test in mice. Higher doses significantly increased the duration of sleep, suggesting a potential application in treating sleep disorders .
Neurotoxicity Evaluation
The neurotoxicity of these compounds is also a critical aspect of their evaluation. Studies have utilized rotated tests in mice to assess the neurotoxic effects, which is essential for determining the safety profile of potential AEDs .
Synthetic Methodology
The compound’s derivatives have been accessed through novel synthetic methods, which are valuable for the development of new pharmacological agents. The synthesis involves the reaction of 2-aminophenols with alkynones, indicating a versatile approach to creating a variety of benzoxazepine derivatives .
Anti-Colorectal Cancer Effects
Research has discovered derivatives of 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one as a new class of selective TNIK inhibitors. These have been evaluated for their anti-colorectal cancer effects, showing potential as therapeutic agents .
properties
IUPAC Name |
3-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-10-1-2-11-9(7-10)8-14(5-6-17-11)4-3-12(15)16/h1-2,7H,3-6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOIWDYFLOOROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CCC(=O)O)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470416.png)
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1470417.png)

